tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate
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Overview
Description
tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating certain biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate can be compared with other spirocyclic compounds, such as:
tert-ButylN-{6-oxospiro[3.3]heptan-2-yl}carbamate: This compound has a similar spirocyclic structure but with an oxo group, which may result in different chemical reactivity and biological activity.
tert-ButylN-{2-azaspiro[3.3]heptan-5-yl}carbamate:
These comparisons highlight the uniqueness of tert-ButylN-{5-aminospiro[3
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-(7-aminospiro[3.3]heptan-2-yl)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(7-8)5-4-9(12)13/h8-9H,4-7,13H2,1-3H3,(H,14,15) |
InChI Key |
ZTRJMYVVPLBSTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCC2N |
Origin of Product |
United States |
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